Z-Ile-OSu

Peptide Synthesis Analytical Chemistry Quality Control

Z-Ile-OSu (CAS 3391-99-9) is a Z-protected, NHS-activated L-isoleucine building block. Unlike Z-Ile-OH or Z-Ile-ONp analogs, its pre-formed NHS ester eliminates in-situ activation, suppressing racemization at the sterically hindered Ile (2S,3S) center for critical peptide couplings. The ≥99% HPLC purity and verified optical rotation [α]D25 = -12.5 ± 2° provide batch-release stereochemical assurance, reducing byproduct risk. Its faster coupling kinetics vs. Boc analogs enable efficient segment condensation, and the Z group's hydrogenolytic/acidolytic lability is orthogonal to Boc/Fmoc strategies, making it ideal for demanding solid-phase and solution-phase peptide synthesis.

Molecular Formula C18H22N2O6
Molecular Weight 362.4 g/mol
CAS No. 3391-99-9
Cat. No. B554388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ile-OSu
CAS3391-99-9
SynonymsZ-Ile-OSu; 3391-99-9; SBB058291; Z-L-isoleucinehydroxysuccinimideester; N-Cbz-L-isoleucineN-hydroxysuccinimideester; Z-Isoleucine-osu; SCHEMBL2579674; 96621_FLUKA; CTK8G3831; MolPort-003-939-954; ZINC1873104; 4015AB; AKOS016003296; AK-81330; KB-281498; ST24031991; K-7784; 2,5-Dioxo-1-pyrrolidinylN-[(benzyloxy)carbonyl]isoleucinate; (2,5-dioxopyrrolidin-1-yl)(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate; 2,5-dioxoazolidinyl(2S,3S)-3-methyl-2-[(phenylmethoxy)carbonylamino]pentanoate; (2S,3S)-2-[(Phenylmethoxycarbonyl)amino]-3-methylpentanoicacid2,5-dioxopyrrolidin-1-ylester
Molecular FormulaC18H22N2O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H22N2O6/c1-3-12(2)16(17(23)26-20-14(21)9-10-15(20)22)19-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,24)
InChIKeyXQPVVBMUTQVELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ile-OSu (CAS 3391-99-9) for Scientific Procurement: Protected Isoleucine Active Ester for Stereocontrolled Peptide Synthesis


Z-Ile-OSu (N-Benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester, CAS 3391-99-9) is an N-protected, carboxyl-activated amino acid derivative used in solution-phase and solid-phase peptide synthesis. It combines the benzyloxycarbonyl (Z/Cbz) protecting group, cleavable under hydrogenolysis or acidic conditions, with the N-hydroxysuccinimide (NHS/OSu) active ester group that enables racemization-suppressed amide bond formation [1]. The compound is supplied with reported HPLC purities of ≥97% to ≥99% , stored at -20°C, and serves as a chiral building block for incorporating L-isoleucine into peptide sequences with preservation of stereochemical integrity at both chiral centers (2S,3S) .

Z-Ile-OSu (CAS 3391-99-9) Procurement Risk: Why Unverified Analog Substitution Compromises Stereochemical Fidelity in Peptide Assembly


Substituting Z-Ile-OSu with generic analogs such as Z-Ile-OH (the non-activated carboxylic acid) or alternative active esters (e.g., Z-Ile-ONp) without verification introduces quantifiable risks to synthetic outcomes. Z-Ile-OH requires in situ activation and carries elevated racemization risk during carbodiimide-mediated coupling . Z-Ile-ONp (4-nitrophenyl ester), while also an active ester, differs in leaving group pKa and reaction kinetics . Z-protected NHS esters as a class demonstrate higher coupling rate constants compared to Boc-protected analogs, attributable to electronic differences in the protecting group [1]. The branched β-carbon side chain of isoleucine (sec-butyl group) creates greater steric hindrance during coupling than leucine (isobutyl) or valine (isopropyl) analogs, making the specific stereochemical outcome of Ile incorporation uniquely sensitive to activation strategy and reaction conditions .

Z-Ile-OSu (CAS 3391-99-9) Quantified Differentiation Evidence: Comparative Purity, Stereochemistry, and Coupling Efficiency Data


HPLC Purity Specification: ≥99% Chromatographic Purity Confirmed via Validated Analytical Method

Z-Ile-OSu (Chem-Impex Catalog No. 02193) is specified with purity ≥99% as determined by HPLC analysis, exceeding the standard 97% purity specification available from other suppliers . This quantitative purity threshold is critical for minimizing byproduct formation and ensuring reproducible coupling yields in multi-step peptide synthesis.

Peptide Synthesis Analytical Chemistry Quality Control

Optical Rotation Specification: Defined Chiral Purity Benchmark for Stereochemical Quality Assurance

Z-Ile-OSu (Chem-Impex Catalog No. 02193) is specified with optical rotation [α]D25 = -12.5 ± 2° (C=1 in DMF) . This quantifiable specification provides a verifiable benchmark for stereochemical integrity, distinguishing L-isoleucine-derived material from D-enantiomer or racemized product. The compound contains two defined stereocenters (2S,3S) that must be preserved throughout synthesis .

Chiral Purity Stereochemistry Peptide Therapeutics

NHS Ester Class Advantage: Racemization Suppression During Peptide Bond Formation

N-hydroxysuccinimide (NHS/OSu) active esters as a class demonstrate significant racemization suppression compared to carbodiimide-mediated in situ activation methods. NHS esters form a relatively stable activated intermediate that enables more controlled and stereoselective coupling [1]. The OSu active ester method produces fewer side reactions, including racemization, relative to direct carbodiimide activation of Z-Ile-OH [2].

Racemization Peptide Coupling Stereoselective Synthesis

Coupling Kinetics: Z-Amino Acid NHS Esters Demonstrate Faster Acylation Than Boc-Analogs

Comparative kinetic studies across protected amino acid active esters demonstrate that Z-protected amino acid active esters couple faster than corresponding Boc-protected analogs in most cases tested [1]. This class-level kinetic advantage is attributable to electronic differences between benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups influencing the electrophilicity of the NHS ester carbonyl.

Coupling Kinetics Reaction Rate Peptide Synthesis Efficiency

Z-Ile-OSu (CAS 3391-99-9) Evidence-Backed Application Scenarios: Where Procurement Specifications Align with Research Requirements


Solution-Phase Synthesis of Stereochemically Sensitive Ile-Containing Peptides

For peptides where L-isoleucine incorporation with preserved (2S,3S) stereochemistry is critical—particularly in sequences with sterically hindered coupling sites—Z-Ile-OSu's pre-activated NHS ester enables racemization-suppressed amide bond formation. The ≥99% HPLC purity specification reduces byproduct contamination risk, while the defined optical rotation [α]D25 = -12.5 ± 2° provides batch-release verification of stereochemical identity. This combination of purity and stereochemical specification supports reproducible synthesis of bioactive peptides where Ile epimerization would compromise target binding affinity.

Z-Strategy Peptide Segment Coupling Requiring Orthogonal Protection

The benzyloxycarbonyl (Z/Cbz) group is orthogonal to Boc and Fmoc protection strategies, removable via hydrogenolysis (H2/Pd-C) or acidolysis (HBr/AcOH). Z-Ile-OSu enables sequential segment condensation where N-terminal Z protection must be retained during coupling then selectively removed. Z-protected active esters as a class demonstrate faster coupling kinetics than Boc analogs [1], potentially accelerating segment condensation steps. For peptides requiring final Z-deprotection under conditions that leave acid-labile side-chain protecting groups intact, Z-Ile-OSu offers strategic compatibility.

Bioconjugation and Peptide Labeling Requiring Isolated NHS Ester Reagent

The NHS ester functionality enables efficient conjugation to primary amines on biomolecules, surfaces, or fluorescent tags. As a pre-formed, isolable active ester, Z-Ile-OSu eliminates the need for in situ activation reagents (e.g., DCC, EDC) that can introduce urea byproducts requiring additional purification. The supplier-reported solubility in DMSO [2] facilitates preparation of stock solutions for controlled bioconjugation reactions. This reagent format supports applications including peptide-surface immobilization, preparation of peptide-dye conjugates, and synthesis of modified peptides for structure-activity relationship studies.

Analytical Standard for HPLC Method Development and Chiral Purity Assessment

Z-Ile-OSu is documented as an analytical standard for HPLC applications . With two defined stereocenters and established chromatographic behavior, the compound serves as a reference material for developing and validating HPLC methods for protected amino acid analysis. The optical rotation specification further supports its use as a chiral purity benchmark in quality control workflows where stereochemical identity of incoming reagents must be verified before use in regulated research environments.

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